(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol is a synthetic organic compound with significant interest in medicinal chemistry and pharmaceutical applications. Its IUPAC name is (S)-(1-benzyl-4,4-difluoropyrrolidin-2-yl)methanol, and it is identified by the CAS number 1318129-12-2. The molecular formula for this compound is C12H15F2NO, with a molecular weight of 227.26 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and two fluorine atoms, which are known to influence its chemical reactivity and biological activity.
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol primarily falls under the category of pyrrolidine derivatives, which are cyclic amines known for their diverse biological activities. This compound can be sourced from specialized chemical suppliers such as AChemBlock and BenchChem, which provide various purity levels and forms of the compound for research purposes .
The synthesis of (1-benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol typically involves several key steps:
Industrial production may utilize optimized reaction conditions to enhance yield and purity, often employing continuous flow reactors and automated systems for efficiency.
The molecular structure of (1-benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can be represented as follows:
The compound exhibits chirality due to the presence of a stereocenter at the pyrrolidine nitrogen .
The structural features include:
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1-benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. This modulation could potentially lead to therapeutic effects in neurological contexts or other biological systems .
The physical properties include:
Key chemical properties involve:
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structure and purity .
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol has several scientific uses:
This comprehensive analysis highlights the significance of (1-benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol in both synthetic chemistry and potential therapeutic applications, underscoring its relevance in ongoing scientific research.
The pyrrolidine core in (1-benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol introduces critical stereochemical complexity influencing target engagement and metabolic fate. Pyrrolidine exists in two envelope conformations (C2-exo and C3-endo) with energy barriers of ~6–10 kJ/mol, enabling adaptive binding to biological targets. The C2 and C3 positions are prochiral centers, with the benzyl and hydroxymethyl substituents generating chiral environments. While the specific stereochemistry of the referenced compound is unspecified in commercial sources [1] [3], its pharmacological relevance is underscored by analogous stereospecific pyrrolidine derivatives:
Table 1: Stereochemical Influence on Bioactivity in Related Pyrrolidine Compounds
Compound Class | Stereochemistry | Biological Effect | Reference |
---|---|---|---|
Antimalarial 4-aryl-N-benzylpyrrolidine-3-carboxamides | (3R,4R) vs (3S,4S) | 10-100 fold potency differences in P. falciparum inhibition due to diastereomer-specific target binding | [5] |
BCL6 Degraders | cis- vs trans-5-methylpiperidin-3-ol | Degradation efficiency (DC₅₀) differs >20-fold between stereoisomers | [4] |
Aspartic Protease Inhibitors | (3S,4S) configuration | Optimal fit in plasmepsin II active site via hydrogen bonding network | [5] |
The geminal 4,4-difluoro substitution uniquely rigidifies the pyrrolidine ring by eliminating sp³-hybridization at C4, forcing a near-planar conformation. This restriction reduces the entropic penalty upon target binding compared to flexible chains. Molecular modeling indicates the fluorine atoms introduce a dipole moment of ~1.7 D, facilitating electrostatic complementarity with cationic residues (e.g., lysine or arginine) in binding pockets [4] [7]. Additionally, the benzyl group’s orientation relative to the ring plane—governed by stereochemistry—modulates its interaction with hydrophobic subpockets, as demonstrated in S1PR2 antagonists where 3,4-disubstituted pyrrolidines exhibit IC₅₀ values 3-8 fold lower than 2,4-disubstituted analogs [2] [5].
Table 2: Conformational Analysis of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol
Structural Feature | Conformational Impact | Pharmacological Consequence |
---|---|---|
Geminal difluoro at C4 | Locks C3-C4-C5 bond angle at ~108°, reducing ring puckering | Enhanced binding selectivity through pre-organization |
Hydroxymethyl at C2 | Adopts equatorial position; hydrogen-bond donor capacity | Enables solvation or H-bonding with targets (e.g., proteases, kinases) |
Benzyl at N1 | Rotationally restricted by adjacent fluorines; π-electron density modulation | Tunes affinity for aromatic-rich binding pockets (e.g., GPCRs, nuclear receptors) |
The strategic incorporation of fluorine atoms at C4 profoundly reshapes the compound's physicochemical and biological profile through three primary mechanisms:
Electronegativity-Induced Polar Effects: Fluorine (Pauling electronegativity: 3.98) withdraws σ-electrons from the pyrrolidine ring, reducing the pKₐ of the adjacent nitrogen by ~3–5 units. This strengthens the benzylamine’s cation-π interactions with aspartate/glutamate residues while decreasing basicity to enhance blood-brain barrier penetration [4] [7]. In S1PR2-targeted ligands, fluorinated analogs exhibit IC₅₀ values <50 nM compared to >1000 nM for non-fluorinated counterparts, attributed to fluorine’s electrostatic complementarity with arginine clusters in the binding pocket [2].
Steric Mimicry with Enhanced Stability: The van der Waals radius of fluorine (1.47 Å) closely resembles hydrogen (1.20 Å) and oxygen (1.52 Å), enabling isosteric replacement without steric clash. However, the C–F bond strength (472 kJ/mol) dramatically increases resistance to oxidative metabolism compared to C–H bonds. In microsomal stability assays, fluorinated pyrrolidines exhibit half-lives >60 minutes, whereas non-fluorinated analogs degrade within 10–15 minutes due to cytochrome P450-mediated C–H oxidation at C4 [4] [7].
Lipophilicity and Membrane Permeation: Fluorination augments log P by +0.25 per fluorine atom, enhancing passive diffusion through lipid membranes. However, geminal difluoro substitution exerts a nuanced effect: while increasing log D versus monofluoro analogs, it concurrently lowers topological polar surface area (TPSA) by ~10 Ų, boosting cellular uptake. This is evidenced in fluorinated BCL6 degraders where replacing a 3,5-dimethylpiperidine with 4,4-difluoropiperidine reduced log D from 4.3 to 2.3 while maintaining nanomolar DC₅₀ potency and improving aqueous solubility by 5-fold [4].
Table 3: Impact of Fluorination on Key Drug Properties
Property | Non-Fluorinated Pyrrolidine | Monofluoro Analog | 4,4-Difluoro Pyrrolidine | Ref. |
---|---|---|---|---|
Metabolic Stability (t₁/₂ in HLM) | 12 ± 3 min | 35 ± 5 min | >60 min | [4] |
Passive Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | 18.7 | 22.3 | [7] |
BCL6 Degradation DC₅₀ | 220 nM | 54 nM | 35 nM | [4] |
log D₇.₄ | 1.8 | 2.1 | 2.3 | [4] |
The 4,4-difluoro motif also enables ¹⁸F or ¹⁹F labeling for positron emission tomography (PET) imaging, as demonstrated in S1PR2 radiotracers where fluorine-18 analogs permitted non-invasive quantification of receptor density in disease models [2]. This dual role—boosting bioactivity while enabling diagnostics—exemplifies fluorine’s versatility in medicinal chemistry. However, fluorination necessitates careful optimization, as excessive lipophilicity (log D >3) may compromise solubility and oral bioavailability. Molecular editing of the benzyl ring (e.g., introducing pyridyl or polar substituents) counterbalances fluorine-induced hydrophobicity, maintaining drug-like properties [5] [7].
List of Compounds Mentioned
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4